2-(Propan-2-yl)hex-3-enoic acid

Description

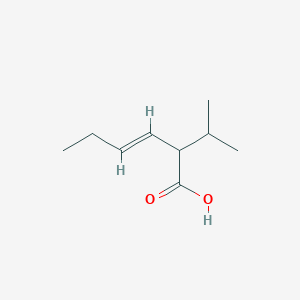

2-(Propan-2-yl)hex-3-enoic acid (IUPAC name: (3E)-2-isopropyl-3-hexenoic acid) is a branched unsaturated carboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.225 g/mol . Its structure features a six-carbon chain with a double bond at the 3-position (E-configuration) and an isopropyl group at the 2-position. The compound’s stereochemistry and functional groups influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions like hydrogen bonding .

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E)-2-propan-2-ylhex-3-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h5-8H,4H2,1-3H3,(H,10,11)/b6-5+ |

InChI Key |

YIEVUDPTQWVHBJ-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/C(C(C)C)C(=O)O |

Canonical SMILES |

CCC=CC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)hex-3-enoic acid can be achieved through several methods. One common approach involves the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid) using a homogeneous ruthenium catalyst. This method allows for the selective hydrogenation of the conjugated double bonds in sorbic acid to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions. The use of homogeneous ruthenium catalysts in a controlled environment ensures high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)hex-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated carboxylic acids.

Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(Propan-2-yl)hex-3-enoic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research on its potential therapeutic effects and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between 2-(Propan-2-yl)hex-3-enoic acid and selected analogues:

| Compound Name | Molecular Formula | Substituents | Double Bond Position/Configuration | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | Isopropyl (C-2) | C3 (E) | Branched, unsaturated, carboxylic acid |

| 3-Hexenoic acid | C₆H₁₀O₂ | None | C3 (E/Z) | Linear, unsaturated, less steric bulk |

| 2-Isopropylhexanoic acid | C₉H₁₈O₂ | Isopropyl (C-2) | None (saturated) | Branched, saturated, higher flexibility |

| 4-Methylhex-3-enoic acid | C₇H₁₂O₂ | Methyl (C-4) | C3 (E/Z) | Linear, unsaturated, shorter chain |

Discussion:

- Unsaturation: The C3 double bond (E-configuration) may lower melting points compared to saturated counterparts (e.g., 2-isopropylhexanoic acid) due to reduced molecular packing efficiency .

- Acidity : The carboxylic acid group (pKa ~4.8–5.0, typical for fatty acids) is influenced by resonance stabilization. The electron-withdrawing effect of the double bond may slightly enhance acidity relative to saturated analogues, though experimental data are lacking in the provided evidence.

Hydrogen Bonding and Crystallography

Carboxylic acids form strong hydrogen bonds, often leading to dimerization in crystals. The isopropyl group in this compound may disrupt extended hydrogen-bonding networks observed in simpler acids like 3-hexenoic acid, resulting in distinct crystal packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.